molecular formula C12H12N2O3 B2623747 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1031557-37-5

1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2623747
CAS No.: 1031557-37-5
M. Wt: 232.239
InChI Key: AGYNJONRVZKNRA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound supplied for biological screening and lead optimization in early-stage drug discovery. This high-purity small molecule belongs to a class of bicyclic dione compounds that are of significant research interest for developing new therapeutic agents. Scientific literature indicates that structurally related 1,4-dihydropyrazine-2,3-dione derivatives have been investigated as covalent inhibitors for treating cancers and other disorders associated with KRAS activity . Researchers can utilize this compound as a key scaffold or building block for synthesizing more complex molecules targeting various biological pathways. The compound has a molecular weight of 232.24 and an empirical formula of C12H12N2O3 . It is characterized by favorable physicochemical properties for drug discovery, including a logP of 1.052, three hydrogen bond acceptors, one hydrogen bond donor, and a polar surface area of 58 . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should conduct appropriate safety evaluations before handling.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYNJONRVZKNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 4-ethoxyaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the dihydropyrazine-dione core. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method offers several advantages, including improved reaction efficiency, better control over reaction parameters, and reduced production costs. The continuous flow process involves the use of a packed bed reactor, where the reactants are continuously fed into the reactor, and the product is continuously collected. This method ensures a consistent supply of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the dihydropyrazine-dione core to a fully saturated pyrazine ring.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of pyrazine-2,3-dione derivatives.

    Reduction: Formation of fully saturated pyrazine rings.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. This inhibition results in the accumulation of DNA damage and ultimately leads to cell death. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, further contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Synthesis and Yield :

  • Electron-withdrawing groups (e.g., CF₃ in ) or bulky substituents (e.g., benzoxathiin in ) generally reduce yields due to steric or electronic challenges during synthesis. The ethoxyphenyl group in the target compound may offer a balance between steric bulk and synthetic accessibility.
  • Chlorination (e.g., at C5 in ) requires harsh reagents like N-chlorosuccinimide, whereas thioether formation (e.g., ) involves multi-step coupling with lower yields (~13%).

Trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, which may stabilize the dihydropyrazine-dione core but reduce solubility.

Biological Implications :

  • While biological data for the target compound is absent, analogs with sulfonyl () or trifluoromethyl () groups exhibit high purity (>95%) and are optimized for DAO inhibition. The ethoxy group’s electron-donating nature could modulate binding affinity or metabolic stability.

Spectroscopic Signatures :

  • NH protons in the dihydropyrazine-dione core resonate between δ 11.16–12.01 ppm , while aromatic protons in ethoxyphenyl derivatives are expected near δ 6.5–7.5 ppm, similar to fluorinated analogs .

Biological Activity

1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O2
  • CAS Number : 931-18-0

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. Various methods have been documented, including one-pot reactions that incorporate different reagents to form the desired compound efficiently.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of dihydropyrazine have shown significant cytotoxicity against various cancer cell lines. A study reported that certain substituted naphthalene diimides exhibited remarkable cytotoxic effects with sub-micromolar IC50 values across multiple cancer types .

Antiviral Properties

Molecular docking studies suggest that derivatives of this compound may inhibit key viral enzymes. For example, compounds with similar structures have been evaluated for their inhibitory effects on SARS-CoV-2 main protease (M Pro) and papain-like protease (PL Pro). The findings indicate that these compounds can bind effectively to the active sites of these enzymes, suggesting potential as antiviral agents .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis. Inhibitory activity against kinases such as GSK-3β and ACK-1 has been noted in related compounds .

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated significant cytotoxicity in several cancer cell lines with IC50 values in the low micromolar range .
Molecular Docking Analysis Identified binding affinities for SARS-CoV-2 proteases indicating potential use as antiviral agents .
Structure-Activity Relationship Analysis Highlighted the importance of specific substitutions on the pyrazine ring for enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, and how are intermediates characterized?

A common approach involves condensation reactions between substituted hydrazines and diketones. For example, hydrazine derivatives (e.g., 2,4-dinitrophenylhydrazine) can react with carbonyl-containing precursors under reflux in glacial acetic acid, followed by recrystallization (56.5% yield reported in similar systems) . Characterization typically employs TLC for reaction monitoring (e.g., ethyl acetate/hexane 5:1) and spectroscopic methods (NMR, IR) to confirm intermediates. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How does the electronic nature of substituents (e.g., ethoxy groups) influence the reactivity of 1,4-dihydropyrazine derivatives?

Electron-donating groups like ethoxy enhance resonance stabilization of the dihydropyrazine ring, reducing susceptibility to oxidation. Comparative studies with electron-withdrawing analogs (e.g., nitro-substituted derivatives) show slower degradation rates under oxidative conditions (e.g., KMnO₄) . Computational DFT analysis can quantify substituent effects on HOMO-LUMO gaps .

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% threshold). Stability studies under thermal stress (e.g., 40–60°C) or photolytic conditions (UV-Vis irradiation) identify degradation pathways. Mass spectrometry (HRMS) confirms molecular integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during structural elucidation of dihydropyrazine derivatives?

Contradictions in proton splitting patterns may arise from dynamic ring puckering or tautomerism. Variable-temperature NMR (e.g., −40°C to 25°C) can "freeze" conformers, while 2D techniques (COSY, NOESY) clarify through-space couplings. Cross-validation with single-crystal X-ray data resolves ambiguities, as demonstrated for 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine .

Q. What strategies optimize regioselectivity in heterocyclization reactions involving dihydropyrazines?

Steric and electronic factors dominate regioselectivity. For example, bulky substituents at the 4-position favor cyclization at the less hindered nitrogen. Solvent polarity (e.g., dioxane vs. ethanol) and catalyst choice (e.g., Lewis acids like ZnCl₂) can shift product ratios. Kinetic vs. thermodynamic control should be assessed via time-resolved studies .

Q. How do photochemical properties of 1,4-dihydropyrazines impact their potential as bioactive agents?

The dihydropyrazine core exhibits unique fluorescence quenching behavior under UV light, which may correlate with redox activity in biological systems. Photoirradiation experiments (λ = 365 nm) coupled with ESR spectroscopy detect radical intermediates, linking photostability to antioxidant capacity .

Q. What methodologies resolve conflicting bioactivity data across in vitro assays?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) often stem from solubility differences or off-target effects. Dose-response curves in multiple cell lines (e.g., HEK293 vs. HepG2) and orthogonal assays (e.g., SPR for binding affinity) improve reliability. Meta-analysis of structure-activity relationships (SAR) across analogs identifies confounding substituents .

Methodological Notes

  • Contradiction Management : When spectroscopic and crystallographic data conflict, prioritize X-ray structures for rigid systems and DFT-optimized geometries for flexible analogs .
  • Reaction Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent, stoichiometry) and identify critical factors via ANOVA .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and validate cytotoxicity in parallel with efficacy screens .

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